コリンアルフォセレート

概要

説明

Glycerylphosphorylcholine is a natural choline compound found in the brain. It is a water-soluble phospholipid precursor that plays a crucial role in various physiological functions, particularly in the brain. Glycerylphosphorylcholine is known for its potential to improve neurological function and is widely used as a dietary supplement .

科学的研究の応用

Glycerylphosphorylcholine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other compounds. In biology, it is studied for its role in cellular functions and signaling pathways. In medicine, glycerylphosphorylcholine is used to improve cognitive function and treat neurological disorders such as Alzheimer’s disease and multi-infarct dementia. It is also used to enhance attention, cognition, and memory in individuals of all ages .

作用機序

Glycerylphosphorylcholine exerts its effects by rapidly delivering choline to the brain across the blood-brain barrier. It is a biosynthetic precursor of acetylcholine, a neurotransmitter involved in various cognitive functions. Glycerylphosphorylcholine enhances cholinergic transmission in the brain, which is associated with improved cognitive function and neuroprotection .

Safety and Hazards

生化学分析

Biochemical Properties

Choline Alfoscerate plays a crucial role in biochemical reactions, particularly in the synthesis of acetylcholine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is choline acetyltransferase, which catalyzes the transfer of an acetyl group to choline, forming acetylcholine. Additionally, Choline Alfoscerate is involved in the synthesis of phosphatidylcholine, a major component of cell membranes. This interaction is facilitated by the enzyme phospholipase D, which hydrolyzes phosphatidylcholine to produce choline and phosphatidic acid .

Cellular Effects

Choline Alfoscerate has significant effects on various types of cells and cellular processes. It enhances cell signaling pathways, particularly those involved in cholinergic neurotransmission. By increasing the availability of acetylcholine, it supports synaptic transmission and plasticity, which are essential for learning and memory. Furthermore, Choline Alfoscerate influences gene expression by modulating the activity of transcription factors involved in neuronal growth and differentiation. It also impacts cellular metabolism by providing choline, which is necessary for the synthesis of membrane phospholipids .

Molecular Mechanism

At the molecular level, Choline Alfoscerate exerts its effects through several mechanisms. It binds to and activates choline transporters, facilitating the uptake of choline into neurons. Once inside the cell, Choline Alfoscerate is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This process is crucial for maintaining cholinergic neurotransmission. Additionally, Choline Alfoscerate modulates the activity of enzymes involved in phospholipid metabolism, thereby influencing membrane fluidity and integrity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Choline Alfoscerate have been observed to change over time. Studies have shown that Choline Alfoscerate is relatively stable under normal conditions but can degrade when exposed to high humidity or extreme temperatures. Long-term studies in vitro and in vivo have demonstrated that Choline Alfoscerate can enhance cognitive function and neuroprotection over extended periods. Its efficacy may diminish with prolonged use due to potential degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of Choline Alfoscerate vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function and enhance neuroprotection without significant adverse effects. High doses can lead to toxicity, manifesting as agitation, hyperactivity, and, in severe cases, neurotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential risks .

Metabolic Pathways

Choline Alfoscerate is involved in several metabolic pathways. It is metabolized into choline and glycerol-1-phosphate. Choline is a precursor of acetylcholine, which is synthesized by the enzyme choline acetyltransferase. Glycerol-1-phosphate is used to support cellular membranes. Additionally, Choline Alfoscerate participates in the Kennedy pathway, which is responsible for the synthesis of phosphatidylcholine from choline .

Transport and Distribution

Choline Alfoscerate is rapidly absorbed and easily crosses the blood-brain barrier. It is transported into neurons via choline transporters and distributed within the brain. Once inside the neurons, it is hydrolyzed to release choline, which is then used for acetylcholine synthesis. This efficient transport and distribution mechanism ensure that Choline Alfoscerate can effectively support cholinergic neurotransmission and cognitive function .

Subcellular Localization

Within cells, Choline Alfoscerate is localized primarily in the cytoplasm and is associated with cellular membranes. It is involved in the synthesis of membrane phospholipids, which are essential for maintaining cell structure and function. Additionally, Choline Alfoscerate may be targeted to specific cellular compartments, such as synaptic vesicles, where it supports neurotransmitter release and synaptic plasticity .

準備方法

Synthetic Routes and Reaction Conditions: Glycerylphosphorylcholine can be synthesized through various methods. One common method involves the transesterification of natural lecithin using supported sodium methoxide as a catalyst. The optimal conditions for this reaction include a concentration of phosphorylcholine of 0.1 mol·L⁻¹, a stirring speed of 600 rpm, a catalyst amount of 7.5 g·L⁻¹, a reaction temperature of 45°C, and a reaction time of 4 hours. This method can achieve a conversion rate of phosphatidylcholine of up to 99% .

Another method involves a two-step synthetic route using a flow reactor. The first step involves the synthesis of phosphorylcholine using choline chloride and phosphoryl oxychloride, followed by the reaction of phosphorylcholine with ®-(-)-3-chloro-1,2-propanediol under basic conditions. This method provides high conversion yields of 97% and 79% for the first and second steps, respectively .

Industrial Production Methods: Industrial production of glycerylphosphorylcholine typically involves the chemical or enzymatic deacylation of phosphatidylcholine-enriched soya phospholipids, followed by chromatographic purification. This method ensures high purity and yield of the final product .

化学反応の分析

Types of Reactions: Glycerylphosphorylcholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products: The major products formed from these reactions include various derivatives of glycerylphosphorylcholine, which can be used in different applications, such as pharmaceuticals and dietary supplements.

類似化合物との比較

Similar Compounds: Similar compounds to glycerylphosphorylcholine include CDP-choline (cytidine diphosphate-choline) and phosphatidylcholine. Both of these compounds are also precursors to acetylcholine and play important roles in cognitive function .

Uniqueness: Glycerylphosphorylcholine is unique in its ability to rapidly deliver choline to the brain and its high bioavailability. It is also known for its neuroprotective effects and its potential to improve cognitive function, making it a valuable compound in the field of neuroscience .

特性

| { "Design of the Synthesis Pathway": "The synthesis of choline alfoscerate involves the reaction of choline chloride with phosphatidylserine.", "Starting Materials": [ "Choline chloride", "Phosphatidylserine" ], "Reaction": [ "Choline chloride is reacted with phosphatidylserine in the presence of a base catalyst such as triethylamine.", "The reaction mixture is heated to reflux for several hours.", "The resulting product is then purified using column chromatography to isolate choline alfoscerate." ] } | |

CAS番号 |

28319-77-9 |

分子式 |

C8H20NO6P |

分子量 |

257.22 g/mol |

IUPAC名 |

[(2S)-2,3-dihydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C8H20NO6P/c1-9(2,3)4-5-14-16(12,13)15-7-8(11)6-10/h8,10-11H,4-7H2,1-3H3/t8-/m0/s1 |

InChIキー |

SUHOQUVVVLNYQR-QMMMGPOBSA-N |

異性体SMILES |

C[N+](C)(C)CCOP(=O)([O-])OC[C@H](CO)O |

SMILES |

C[N+](C)(C)CCOP(=O)(O)OCC(CO)O |

正規SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCC(CO)O |

外観 |

Solid powder |

melting_point |

142.5 °C |

その他のCAS番号 |

28319-77-9 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-Phosphocholine, Glycerol Alfoscerate, Choline Alphoscerate, Choline Choline Alfoscerate Choline Alphoscerate Choline Glycerophosphate Glycerol 3 Phosphocholine Glycerol 3-Phosphocholine Glycerophosphate, Choline Glycerophosphorylcholine Glycerylphosphorylcholine L alpha Glycerylphosphorylcholine L-alpha-Glycerylphosphorylcholine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

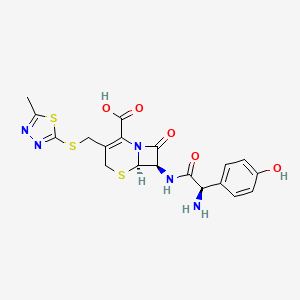

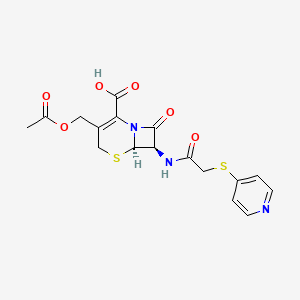

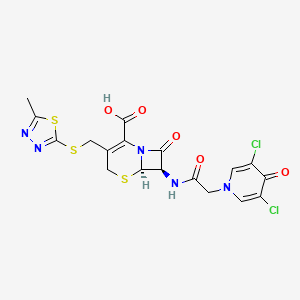

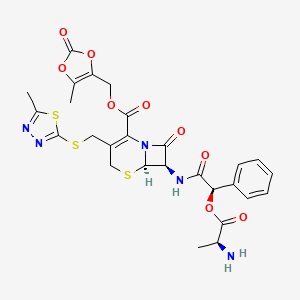

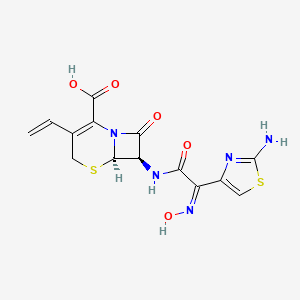

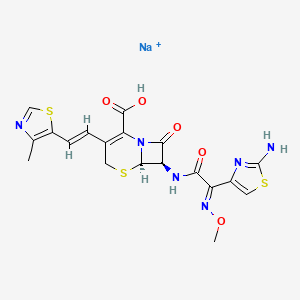

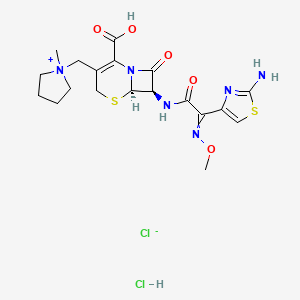

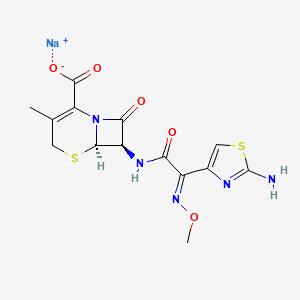

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。